2-Chloro-1-[3-(3-fluorophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone
Description
This compound belongs to the class of dihydropyrazole derivatives, characterized by a chloroethanone group at position 1, a 3-fluorophenyl substituent at position 3, and a thiophen-3-yl group at position 5 of the dihydropyrazole ring. Its molecular formula is C₁₅H₁₁ClFN₂OS, with a calculated molar mass of 321.8 g/mol.
Properties
IUPAC Name |
2-chloro-1-[3-(3-fluorophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2OS/c16-8-15(20)19-14(10-2-1-3-12(17)6-10)7-13(18-19)11-4-5-21-9-11/h1-6,9,14H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDIWABPFNDXQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CSC=C2)C(=O)CCl)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[3-(3-fluorophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.
Introduction of the Fluorophenyl Group: This step involves the substitution reaction where a fluorophenyl group is introduced into the pyrazole ring.
Attachment of the Thiophene Ring: The thiophene ring is then attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Chlorination: Finally, the chloro group is introduced via chlorination reactions, typically using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
The compound features a chloro group , a fluoro group , and multiple aromatic rings, which contribute to its biological activity. The presence of a thiophene ring enhances stability, while the pyrazoline moiety is known for its diverse pharmacological properties.
| Feature | Description |
|---|---|
| Chloro Group | Enhances lipophilicity and biological activity |
| Fluoro Group | Modifies electronic properties |
| Thiophene Ring | Contributes to stability and reactivity |
| Pyrazoline Ring | Associated with various biological interactions |
Anticancer Applications
Research indicates that compounds with similar structures to 2-Chloro-1-[3-(3-fluorophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone exhibit significant anticancer activity. In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines.
- Mechanism of Action : The compound acts by disrupting cell cycle progression and inducing apoptosis in cancer cells. It may also inhibit key signaling pathways involved in tumor growth and survival.
-
Case Studies :
- A study published in the Journal of Medicinal Chemistry highlighted the efficacy of similar pyrazoline derivatives against breast cancer cell lines, showing a reduction in cell viability by up to 70% at certain concentrations .
- Another investigation focused on lung cancer models demonstrated that compounds related to 2-Chloro-1-[3-(3-fluorophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone could significantly reduce tumor size in vivo .
Anti-inflammatory Properties
In addition to its anticancer potential, this compound has shown promise as an anti-inflammatory agent.
- Biological Activity : The compound may inhibit pro-inflammatory cytokines and enzymes, reducing inflammation in various models.
- Research Findings :
Other Therapeutic Applications
The unique structure of 2-Chloro-1-[3-(3-fluorophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone also suggests several other applications:
- Antimicrobial Activity : Research indicates that similar compounds possess antimicrobial properties against a range of pathogens.
- Neuroprotective Effects : Some studies suggest potential neuroprotective effects, making it a candidate for further exploration in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[3-(3-fluorophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
2-Chloro-1-[5-(2-furanyl)-4,5-dihydro-3-(4-methylphenyl)-1H-pyrazol-1-yl]ethanone (CAS 625109-32-2)
- Molecular Formula : C₁₆H₁₅ClN₂O₂
- Molar Mass : 302.76 g/mol
- Key Differences :
- Heterocycle : Replaces thiophen-3-yl with furan-2-yl , reducing aromaticity and electron density.
- Phenyl Substituent : Contains a 4-methylphenyl group instead of 3-fluorophenyl, introducing steric bulk over electronic effects.
- Implications : The furan ring’s lower aromaticity may reduce π-π stacking interactions in biological systems compared to thiophene. The methyl group on the phenyl ring increases hydrophobicity but lacks the electronegative pull of fluorine .
(4-Chloro-phenyl)-[5-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-pyrazol-1-yl]-methanone (CAS 1311278-51-9)
- Molecular Formula : C₁₆H₈Cl₂F₃N₃O
- Molar Mass : 386.2 g/mol
- Key Differences :
- Core Structure : Pyrazole instead of dihydropyrazole, eliminating ring saturation.
- Substituents : Features a trifluoromethylpyridinyl group and a 4-chlorophenyl group.
- Implications : The pyridine and trifluoromethyl groups enhance electronegativity and metabolic resistance, making this compound more suited for agrochemical or pharmaceutical applications where strong electron-withdrawing effects are critical .
Functional Group Modifications
2-Chloro-N-[3-cyano-1-(3,4-dichlorophenyl)-1H-pyrazol-5-yl]acetamide
- Molecular Formula : C₁₂H₈Cl₃N₃O
- Molar Mass : 324.6 g/mol
- Key Differences: Functional Group: Acetamide replaces ethanone, introducing hydrogen-bonding capability. Substituents: 3,4-Dichlorophenyl and cyano groups enhance polarity.
2-(2-Hydroxyethylamino)-1-[5-(4-methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
- Molecular Formula : C₁₈H₂₁N₃O₂S
- Molar Mass : 343.4 g/mol
- Key Differences: Functional Group: Hydroxyethylamino replaces chloro, increasing hydrophilicity. Thiophene Position: Thiophen-2-yl instead of thiophen-3-yl.
- Implications: The hydroxyethylamino group enables hydrogen bonding with biological targets, while the thiophene position alters electronic distribution in the ring .
Structural and Electronic Effects
Biological Activity
2-Chloro-1-[3-(3-fluorophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone (CAS Number: 1607287-65-9) is a compound of significant interest due to its potential biological activities, particularly in the field of cancer treatment. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxicity, and mechanisms of action based on diverse sources.
Chemical Structure and Properties
The molecular formula of 2-Chloro-1-[3-(3-fluorophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone is , with a molecular weight of 322.8 g/mol. The compound features a chloro group, a thiophene ring, and a pyrazole moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 322.8 g/mol |
| CAS Number | 1607287-65-9 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance its biological properties. While specific synthetic routes for this compound are not extensively detailed in the literature, similar pyrazole derivatives have been synthesized using methods that involve coupling reactions and functional group modifications .
Cytotoxicity Studies
Recent studies have demonstrated that compounds containing similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazole have shown selective toxicity towards cancer cells while sparing healthy cells .
In vitro studies conducted on related compounds indicate that they can inhibit cell proliferation effectively. For example, a study reported that certain pyrazole derivatives achieved approximately 50% inhibition against neuroblastoma cells at concentrations around 100 µM . Although specific data for 2-Chloro-1-[3-(3-fluorophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone is limited, these findings suggest a promising potential for anticancer activity.
The mechanism by which pyrazole derivatives exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell survival and proliferation. Notably, compounds that inhibit AKT (Protein Kinase B) activity have been linked to reduced tumor growth and increased apoptosis in cancer cells .
One study highlighted the ability of certain pyrazole-containing compounds to induce cell cycle arrest and apoptosis in glioma cells, suggesting that similar mechanisms may be relevant for 2-Chloro-1-[3-(3-fluorophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone .
Case Studies
- Cytotoxic Effects on Neuroblastoma Cells : In studies examining structurally similar compounds, significant cytotoxicity was observed against SH-SY5Y neuroblastoma cells with IC50 values indicating effective inhibition comparable to standard chemotherapeutic agents like vincristine .
- Selectivity Towards Cancer Cells : Research has shown that certain pyrazole derivatives demonstrate selectivity for cancerous over normal cells, indicating a potential therapeutic window for clinical applications .
Q & A
Basic: How can the molecular structure of this compound be confirmed using spectroscopic methods?
Answer:
The molecular structure can be validated through a combination of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).
- NMR : The chloroacetyl group (2-chloroethanone) typically shows a singlet for the methylene protons (CH₂Cl) near δ 4.1–4.3 ppm in H NMR. The dihydropyrazole ring protons (3,4-dihydropyrazol-2-yl) appear as distinct multiplets in the δ 3.5–5.5 ppm range. Aromatic protons from the 3-fluorophenyl and thiophen-3-yl groups resonate between δ 6.8–8.0 ppm, with splitting patterns reflecting substituent positions .
- IR : The carbonyl stretch (C=O) is expected near 1680–1720 cm, while C-Cl vibrations appear at 550–750 cm.
- MS : High-resolution MS (HRMS) can confirm the molecular formula via the molecular ion peak (e.g., [M+H] or [M+Na]).
Advanced: What methodological considerations are critical for determining the crystal structure of this compound via X-ray diffraction?
Answer:
X-ray crystallography requires high-quality single crystals and robust refinement protocols:
- Crystal Growth : Use slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures) to promote crystallization.
- Data Collection : Optimize parameters (e.g., temperature = 173 K, wavelength = Cu-Kα) to minimize radiation damage and enhance resolution.
- Refinement : Employ SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for non-hydrogen atoms. Address potential twinning using SHELXD or OLEX2 .
Example Crystallographic Parameters (hypothetical):
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R Factor | <0.05 |
| Bond Length (C=O) | 1.21 Å |
| Torsion Angles | Pyrazole ring: 5–10° deviation from planarity |
Advanced: How can computational modeling predict the reactivity and intermolecular interactions of this compound?
Answer:
Density functional theory (DFT) and molecular docking are key:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrostatic potential surfaces, HOMO-LUMO gaps, and nucleophilic/electrophilic sites. Compare calculated vs. experimental bond lengths (e.g., C-Cl: 1.76 Å) .
- Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., enzymes with FAD-binding domains). Prioritize hydrogen-bonding interactions involving the carbonyl and fluorophenyl groups .
Key Calculated Properties (from ):
| Property | Value |
|---|---|
| Hydrogen Bond Donors | 2 |
| Topological Polar Surface Area | 102 Ų |
| LogP | 1.8 |
Advanced: What strategies optimize the synthesis of this compound, particularly regarding regioselectivity in the dihydropyrazole ring?
Answer:
The dihydropyrazole core is synthesized via cyclocondensation of hydrazines with α,β-unsaturated ketones. Key considerations:
- Substituent Effects : Electron-withdrawing groups (e.g., 3-fluorophenyl) enhance cyclization efficiency. Use microwave-assisted synthesis (100°C, 30 min) to improve yield .
- Catalysis : Lewis acids (e.g., ZnCl₂) promote regioselective formation of the 5-thiophen-3-yl substituent. Monitor reaction progress via TLC (eluent: hexane/EtOAc 7:3).
- Purification : Use column chromatography (silica gel, gradient elution) to isolate the product from regioisomeric byproducts.
Advanced: How can researchers design biological assays to evaluate this compound’s enzyme inhibition potential?
Answer:
- Target Selection : Prioritize enzymes with structural homology to FAD-dependent oxidoreductases (e.g., Chaetomium thermophilum oxidoreductase) .
- Assay Design :
- In Vitro Activity : Measure IC₅₀ using a fluorescence-based assay with NADPH depletion as the readout.
- Controls : Include positive controls (e.g., known inhibitors) and assess non-specific binding via thermal shift assays.
- Kinetics : Perform Lineweaver-Burk analysis to determine inhibition modality (competitive/non-competitive).
Advanced: How should discrepancies between experimental and computational structural data be resolved?
Answer:
- Bond Length/Angle Discrepancies : Compare X-ray-derived bond lengths (e.g., C=O: 1.21 Å) with DFT-optimized values. Adjust computational basis sets (e.g., add polarization functions) to improve accuracy .
- Torsional Deviations : If the dihydropyrazole ring shows non-planarity in crystallography but not in simulations, consider crystal packing effects or solvent interactions.
Basic: What methods ensure the compound’s purity and stability during storage?
Answer:
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Acceptable purity: ≥95% .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months). Monitor decomposition via LC-MS; store in amber vials at -20°C under inert gas (N₂) to prevent oxidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
